molecular formula C27H22NPS B12893769 N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide CAS No. 138371-15-0

N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide

Cat. No.: B12893769
CAS No.: 138371-15-0
M. Wt: 423.5 g/mol
InChI Key: MVSJUJRDCPEEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide is a thiourea-derived organophosphorus compound characterized by a conjugated imine (C=N) bond and a triphenylphosphine substituent. Its structure integrates a benzenecarbothioamide group linked to a (1E)-ethylidene moiety, stabilized by a λ⁵-phosphorus center. This compound is synthesized via condensation reactions involving phosphinic amides and nitromethane derivatives, as exemplified in analogous procedures . The stereoelectronic properties of the λ⁵-phosphorus and thioamide groups contribute to its reactivity in catalysis and coordination chemistry.

Properties

CAS No.

138371-15-0

Molecular Formula

C27H22NPS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzenecarbothioamide

InChI

InChI=1S/C27H22NPS/c30-27(23-13-5-1-6-14-23)28-21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

MVSJUJRDCPEEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and may involve heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Substituent Variations in Carbothioamide Derivatives

Several carbothioamide derivatives share structural motifs with the target compound but differ in substituents and electronic profiles:

Compound Name Key Substituents Functional Groups Applications Reference
N-[(1E)-2-(Triphenyl-λ⁵-phosphanylidene)ethylidene]benzenecarbothioamide Triphenylphosphine, benzenecarbothioamide C=N, P=O (λ⁵) Organocatalysis, ligand synthesis
(E)-N-(acridin-9-yl)-2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide (AOBP) Acridine, pyridyl C=N, thioamide Anticancer ligand, DNA intercalation
BI5 (N'-(1-(p-tolyl)ethylidene)-2-(1-(p-tolyl)ethylidene)-N-(p-tolylcarbamothioyl)hydrazine-1-carbohydrazonamide) p-Tolyl groups Thiourea, carbohydrazonamide Anti-tuberculosis activity
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidine, benzamide C=N, amide Pharmaceutical research (antidiabetic)

Key Observations :

  • The λ⁵-phosphorus group in the target compound enhances electron-withdrawing effects, influencing catalytic activity compared to purely organic analogs like BI5 or AOBP .
  • AOBP’s acridine moiety enables DNA intercalation, a property absent in the phosphine-containing compound .
  • BI5’s carbohydrazonamide group increases hydrogen-bonding capacity, correlating with its anti-tuberculosis efficacy .

Structural and Electronic Properties

  • This bond length is critical for stabilizing transition states in catalytic cycles.
  • Phosphorus Coordination: The λ⁵-phosphorus center distinguishes the compound from non-phosphorylated analogs (e.g., BI5), enabling unique Lewis acid-base interactions in asymmetric catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.